molecular formula C11H7FN2 B12451012 3-(6-fluoro-1H-indol-3-yl)prop-2-enenitrile

3-(6-fluoro-1H-indol-3-yl)prop-2-enenitrile

Cat. No.: B12451012
M. Wt: 186.18 g/mol
InChI Key: PXZIHGFKKGMRNQ-UHFFFAOYSA-N
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Description

3-(6-Fluoro-1H-indol-3-yl)prop-2-enenitrile is a fluorinated indole-acrylonitrile derivative that serves as a valuable building block in medicinal chemistry and anticancer research . The compound features a 6-fluoro substituent on the indole ring system and exists as both (E) and (Z) stereoisomers, each with distinct biological properties and molecular packing characteristics confirmed by X-ray crystallography in structural analogs . This compound demonstrates significant potential in scientific research, particularly for investigating cytotoxic effects against cancer cell lines. Its mechanism of action is attributed to interactions with various molecular targets, including enzymes, receptors, and DNA, where the fluoro group enhances binding affinity and the acrylonitrile moiety may facilitate covalent interactions with target proteins . Structure-activity relationship (SAR) studies reveal that the fluoro group substantially enhances the compound's binding affinity to biological targets compared to similar non-fluorinated or chloro-substituted analogs . The primary synthesis route involves Knoevenagel condensation of 6-fluoroindole-3-carbaldehyde with malononitrile derivatives under basic conditions, with stereoselectivity controlled by reaction temperature and solvent polarity . The compound is provided as a dry powder with a molecular weight of 186.18 g/mol and molecular formula C₁₁H₇FN₂. It is classified as harmful and irritating with GHS07 warning pictograms, requiring proper handling precautions . This product is FOR RESEARCH USE ONLY and is not intended for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(6-fluoro-1H-indol-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2/c12-9-3-4-10-8(2-1-5-13)7-14-11(10)6-9/h1-4,6-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZIHGFKKGMRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2C=CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Mechanism

  • Starting Materials :
    • 6-Fluoroindole : Commercially available or synthesized via Fischer indole synthesis.
    • Malononitrile : Provides the acrylonitrile moiety through deprotonation and condensation.
  • Catalyst : Piperidine or its derivatives are commonly used to deprotonate malononitrile, generating a nucleophilic enolate.
  • Solvent : Polar aprotic solvents (e.g., THF, DMF) or solvent-free conditions.

The reaction proceeds via nucleophilic attack of the enolate on the electrophilic indole C3 position, followed by dehydration to form the α,β-unsaturated nitrile.

Standard Laboratory Procedure

  • Mixing : Equimolar 6-fluoroindole and malononitrile are combined in anhydrous THF.
  • Catalyst Addition : Piperidine (10 mol%) is added under inert atmosphere.
  • Reaction Conditions : Stirred at 60–80°C for 4–6 hours.
  • Work-Up : The mixture is quenched with water, extracted with ethyl acetate, and purified via column chromatography.

Isomer Control

The (Z)-isomer is favored by optimizing reaction parameters:

  • Temperature : Lower temperatures (25–40°C) reduce thermal isomerization.
  • Solvent Polarity : Polar solvents stabilize the transition state, enhancing stereoselectivity.

Industrial-Scale Production

Industrial methods prioritize yield and purity through:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time.
  • Advanced Purification : Crystallization or chromatography with high-purity solvents.

Alternative Synthetic Approaches

Solvent-Free and Green Chemistry Methods

Recent advancements emphasize eco-friendly protocols:

  • Microwave-Assisted Synthesis : Reduces reaction time to 10–30 minutes with yields comparable to conventional methods.
  • Ultrasound Irradiation : Achieves 85–90% yield in aqueous media using Ni(NO₃)₂·6H₂O as a catalyst.

Example Protocol :

  • Mixing : 6-Fluoroindole and malononitrile in water.
  • Catalyst : Ni(NO₃)₂·6H₂O (5 mol%).
  • Conditions : Sonicated at 25°C for 20 minutes.

Transition Metal Catalysis

While less common for this compound, metal catalysts like Cu(OAc)₂ have been explored for analogous indole derivatives, offering potential for future optimization.

Comparative Analysis of Methods

Method Catalyst Solvent Temperature Yield Isomer Selectivity
Knoevenagel Condensation Piperidine THF 60–80°C 75–85% Z-isomer predominant
Microwave-Assisted None Solvent-free 100–120°C 80–90% Moderate control
Ultrasound-Assisted Ni(NO₃)₂·6H₂O Water 25°C 85–90% Not reported

Chemical Reactions Analysis

Types of Reactions

3-(6-fluoro-1H-indol-3-yl)prop-2-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(6-fluoro-1H-indol-3-yl)prop-2-enenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-fluoro-1H-indol-3-yl)prop-2-enenitrile involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to interact with microtubules, leading to cell cycle arrest at the G2/M phase. This interaction downregulates cyclin B1 expression, ultimately inhibiting cell proliferation . The compound’s fluorine atom enhances its binding affinity to the target proteins, making it more effective in its biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Key Structural Features :

  • 3-(6-Fluoro-1H-indol-3-yl)prop-2-enenitrile : Contains a fluorinated indole core, which may enhance binding specificity in biological systems.
  • CCG-63802/CCG-63808: Benzothiazole-pyrido-pyrimidinone hybrids with α,β-unsaturated nitriles. These compounds inhibit RGS4 via covalent modification of cysteine residues, attributed to their reactive acrylonitrile group .
  • 2-(1,3-Benzothiazol-2-yl)-3-(aryl)prop-2-enenitriles (5a–e) : Synthesized via microwave-assisted methods, these derivatives exhibit antimicrobial and anticancer activities. Substituents on the aryl group (e.g., thiophene, naphthyl) influence potency .
  • CAS 104089-72-7 : A derivative with 4-chlorophenyl and 3-nitrophenyl groups, showcasing strong electron-withdrawing effects that enhance electrophilicity .
Pharmacological and Mechanistic Insights
  • CCG-63802/CCG-63808 : Their acrylonitrile group reacts with cysteine residues in RGS4, inhibiting GTPase-accelerating protein (GAP) activity. However, their promiscuous reactivity limits cellular specificity .
  • 5a–e Derivatives : Exhibit MIC values ranging from 2–16 µg/mL against bacterial strains (e.g., S. aureus), with the 4-fluorophenyl variant (5d) showing optimal activity .
  • Fluorinated Indoles: The 6-fluoro substituent in the target compound may reduce metabolic degradation compared to non-fluorinated analogs, as seen in related indole derivatives .

Key Research Findings and Limitations

Reactivity vs. Specificity : Acrylonitrile-containing compounds (e.g., CCG-63802) demonstrate potent RGS4 inhibition but require rigorous mechanistic validation to confirm target specificity .

Substituent Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance electrophilicity and biological activity but may increase toxicity .

Synthetic Efficiency : Microwave-assisted methods reduce reaction times for acrylonitrile derivatives, enabling rapid diversification of analogs .

Biological Potential: Fluorinated indoles, such as this compound, remain underexplored but hold promise in drug discovery due to their structural uniqueness .

Biological Activity

3-(6-Fluoro-1H-indol-3-yl)prop-2-enenitrile, also known as (Z)-3-(6-fluoro-1H-indol-3-yl)acrylonitrile, is a compound belonging to the indole derivatives class. Indole compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms, applications in cancer research, and other therapeutic potentials.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : (Z)-3-(6-fluoro-1H-indol-3-yl)prop-2-enenitrile
  • Molecular Formula : C₁₁H₇FN₂
  • Molecular Weight : 188.18 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluoro group enhances its binding affinity and selectivity towards these targets, potentially leading to covalent interactions that can modulate biological pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied for its potential to inhibit cell proliferation in various cancer cell lines. The compound's mechanism involves the disruption of mitotic progression and induction of apoptosis in cancer cells.

Table 1: Summary of Anticancer Activity Studies

StudyCancer TypeIC50 (µM)Mechanism
Breast15Induces apoptosis via caspase activation
Lung20Inhibits cell cycle progression
Colon12Disrupts microtubule formation

Other Biological Activities

In addition to its anticancer properties, this compound has shown promise in other therapeutic areas:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering potential benefits in treating inflammatory diseases.
  • Neuroprotective Effects : Given the structural similarity to other neuroprotective agents, there is potential for this compound to exhibit protective effects against neurodegenerative diseases.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in clinical settings:

  • Cancer Treatment : A study published in Molecules demonstrated that this compound effectively inhibited the growth of various cancer cell lines, suggesting its utility as a lead compound for drug development aimed at hyperproliferative diseases such as cancer and rheumatoid arthritis .
  • Combination Therapies : Research indicates that combining this compound with established chemotherapeutics may enhance therapeutic efficacy while reducing side effects. For instance, co-administration with autophagy inhibitors showed synergistic effects in tumor reduction .

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